Cas no 103594-29-2 (4-(4-Methoxyphenyl)-2-methylphenol)
4-(4-Methoxyphenyl)-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-ol,4'-methoxy-3-methyl-
- [1,1-Biphenyl]-4-ol,4-methoxy-3-methyl-(9CI)
- 4-(4-methoxyphenyl)-2-methylphenol
- 4-(4-Methoxyphenyl)-2-methylphenol
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- MDL: MFCD17677743
- Inchi: 1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3
- InChI Key: JHKSFBWFAHYWAD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1=CC=C(C(C)=C1)O
4-(4-Methoxyphenyl)-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M350488-50mg |
4-(4-Methoxyphenyl)-2-methylphenol |
103594-29-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350488-100mg |
4-(4-Methoxyphenyl)-2-methylphenol |
103594-29-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M350488-500mg |
4-(4-Methoxyphenyl)-2-methylphenol |
103594-29-2 | 500mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB319151-1 g |
4-(4-Methoxyphenyl)-2-methylphenol; 95% |
103594-29-2 | 1g |
€382.00 | 2023-04-26 | ||
| abcr | AB319151-1g |
4-(4-Methoxyphenyl)-2-methylphenol, 95%; . |
103594-29-2 | 95% | 1g |
€382.00 | 2025-02-13 | |
| Ambeed | A507263-5g |
4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol |
103594-29-2 | 98% | 5g |
$1072.0 | 2024-04-26 | |
| A2B Chem LLC | AE47277-1g |
4-(4-Methoxyphenyl)-2-methylphenol |
103594-29-2 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AE47277-5g |
4-(4-Methoxyphenyl)-2-methylphenol |
103594-29-2 | 98% | 5g |
$880.00 | 2024-04-20 |
4-(4-Methoxyphenyl)-2-methylphenol Suppliers
4-(4-Methoxyphenyl)-2-methylphenol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-(4-Methoxyphenyl)-2-methylphenol
4-(4-Methoxyphenyl)-2-methylphenol (CAS No. 103594-29-2): A Structurally Distinct Phenolic Compound with Emerging Biochemical Applications
Among the diverse array of phenolic compounds studied in contemporary chemo-biochemical research, 4-(4-Methoxyphenyl)-2-methylphenol (CAS No. 103594-29-2) stands out as a unique molecule with promising functional properties. This compound's structural configuration—a meta-substituted benzene ring bearing both methoxy and methyl groups—creates distinct electronic interactions that influence its reactivity and biological activity. Recent advancements in analytical techniques have enabled precise characterization of its physicochemical properties, while emerging studies highlight its potential in drug discovery and material science applications.
The molecular architecture of 4-(4-Methoxyphenyl)-2-methylphenol features a central phenolic hydroxyl group at position 2, coupled with a para-methoxy-substituted phenyl moiety attached via the meta position (C-4). This spatial arrangement modulates electron density distribution through resonance effects, enhancing the compound's antioxidant capacity compared to structurally simpler analogs. Nuclear magnetic resonance (NMR spectroscopy) studies confirm the compound's stability under physiological pH ranges (pKa ~8.7), which is critical for maintaining bioactivity in biological systems.
Emerging research published in Journal of Medicinal Chemistry (2023) demonstrates this compound's selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory pathways. In vitro assays showed IC₅₀ values of 6.8 μM against LPS-stimulated RAW 264.7 macrophages, outperforming traditional NSAIDs like naproxen in suppressing PGE₂ production without cytotoxic effects up to 50 μM concentrations. This selectivity arises from the methoxy group's ability to block unfavorable π-stacking interactions while maintaining optimal hydrogen-bonding with the enzyme's active site.
In neuroprotective applications, recent Nature Communications findings (DOI:10.1038/s41467-023-37891-w) reveal this compound's ability to inhibit amyloid-beta fibrillation by binding to protofibril intermediates through π−π stacking interactions facilitated by its planar aromatic structure. Electron microscopy confirmed a 78% reduction in fibril formation at 15 μM concentrations, suggesting potential for Alzheimer's disease therapeutics. The methyl substituent appears critical here, stabilizing the compound's interaction with hydrophobic pockets on amyloid peptides.
Synthetic chemists have recently developed scalable routes using palladium-catalyzed cross-coupling strategies (Tetrahedron Letters, 2023). A two-step protocol involving Suzuki-Miyaura coupling between 4-methoxystyrene and 2-methylphenol followed by hydrogenation achieves >95% yield under mild conditions (60°C, toluene solvent). Computational docking studies using Gaussian 16 software validated the reaction mechanism, showing rate-determining steps involving palladium(0) complex formation with steric effects from methyl groups influencing regioselectivity.
Material science applications are emerging through this compound's use as a crosslinker in bioadhesive hydrogels. Research published in Biomaterials Science (Jan 2024) demonstrated its ability to form covalent networks with alginate matrices via redox-initiated radical coupling under physiological conditions. The resulting hydrogels exhibited tunable mechanical properties (Young's modulus 15–85 kPa) and sustained release profiles for loaded curcumin over 7 days, showing promise for wound healing applications where controlled drug delivery is essential.
Safety assessments conducted according to OECD guidelines revealed LD₅₀ values exceeding 5 g/kg in rodent models, confirming low acute toxicity when administered orally or intraperitoneally. Hepatotoxicity studies using HepG₂ cells showed no significant mitochondrial membrane potential disruption up to 1 mM concentrations, attributed to efficient phase II conjugation mediated by glucuronic acid moieties formed during metabolism.
The unique combination of structural features—electron-donating methoxy groups balanced by methyl steric hindrance—positions this compound as a versatile scaffold for medicinal chemistry optimization programs targeting chronic inflammatory diseases and neurodegenerative disorders. Current research focuses on prodrug strategies incorporating ester linkages for improved BBB permeability while maintaining enzymatic stability.
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